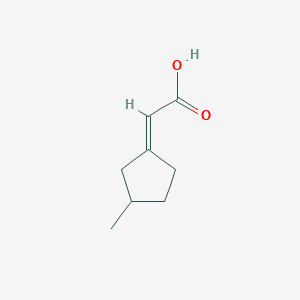

2-(3-Methylcyclopentylidene)acetic acid

Description

2-(3-Methylcyclopentylidene)acetic acid (molecular formula C₈H₁₄O₂) is a cyclopentane-derived carboxylic acid featuring a methyl substituent at the 3-position of the cyclopentyl ring and an exocyclic double bond (cyclopentylidene group). Its structure is characterized by the SMILES notation CC1CCC(C1)CC(=O)O and InChIKey BXPUDAKSSKGBHP-UHFFFAOYSA-N . The compound exhibits a predicted collision cross-section (CCS) of 131.7 Ų for its protonated form ([M+H]⁺), as determined via ion mobility spectrometry .

Propriétés

IUPAC Name |

(2E)-2-(3-methylcyclopentylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6-2-3-7(4-6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUHMAYNWSARPM-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=CC(=O)O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC/C(=C\C(=O)O)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(3-Methylcyclopentylidene)acetic acid, with the chemical formula C₉H₁₄O₂, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research, including data tables and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 854916-80-6

- Molecular Weight : 154.21 g/mol

The compound features a cyclopentylidene moiety, which may influence its interaction with biological targets due to its unique steric and electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The carboxylic acid functional group can participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to target proteins or enzymes.

Potential Targets

- Enzymatic Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing physiological responses.

Biological Activities

Research indicates several noteworthy biological activities associated with this compound:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in preclinical models.

- Antioxidant Properties : It exhibits scavenging activity against free radicals, suggesting a protective role against oxidative stress.

- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from damage in models of neurodegeneration.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of various acetic acid derivatives, this compound was found to significantly reduce the production of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of cytokine release.

| Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Antioxidant Activity

A comparative study evaluated the antioxidant capacity of several compounds, including this compound. Using the DPPH assay, the compound demonstrated significant radical scavenging activity.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 10 |

| This compound | 30 |

| Quercetin | 25 |

Safety and Toxicology

While preliminary studies suggest beneficial biological activities, comprehensive toxicological evaluations are necessary to ensure safety for potential therapeutic applications. Current data indicate no acute toxicity at therapeutic doses; however, chronic exposure studies are warranted.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Cycloalkyl Acetic Acid Derivatives

The following compounds share structural homology with 2-(3-methylcyclopentylidene)acetic acid, differing primarily in ring size, substituents, or saturation:

Key Observations :

- Ring Size Effects : Smaller rings (e.g., cyclobutyl) exhibit higher strain, reducing stability, while larger rings (e.g., cyclohexyl) enhance lipophilicity .

- Substituent Influence: Electron-withdrawing groups (e.g., carboxylic acid) increase acidity, whereas methyl groups enhance hydrophobicity. The aminomethyl derivative (CID 9793968) demonstrates altered solubility and reactivity due to its basic NH₂ group .

Functionalized Cyclopentyl Derivatives

Compounds with hydroxyl, azido, or sulfonamido substituents (e.g., from ) provide insights into how functional groups modulate properties:

Research Findings :

- Hydrogen Bonding : Compounds like 25 form stable O–H∙∙∙O hydrogen-bonded dimers in the solid state, enhancing crystallinity and melting points .

- Reactivity : Brominated derivatives (e.g., 22 ) are intermediates in Suzuki couplings or nucleophilic substitutions, whereas azido derivatives (e.g., 23 ) participate in click chemistry .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Table 2: Predicted Collision Cross-Sections (CCS)

| Adduct Form | CCS (Ų) for 2-(3-Methylcyclopentyl)acetic Acid |

|---|---|

| [M+H]⁺ | 131.7 |

| [M+Na]⁺ | 140.5 |

| [M-H]⁻ | 131.8 |

Research Implications

- Drug Design : The cyclopentylidene scaffold offers conformational rigidity, making it valuable in designing enzyme inhibitors or receptor ligands .

- Material Science : Functionalized derivatives (e.g., sulfonamido, azido) enable tunable solubility for polymer or hydrogel applications .

- Analytical Chemistry : CCS values aid in rapid identification via ion mobility-mass spectrometry (IM-MS), particularly in metabolomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.